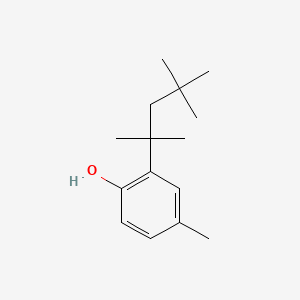

4-Methyl-2-t-octylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-2-t-octylphenol is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

4-Methyl-2-t-octylphenol is an organic compound characterized by a phenolic structure with a tert-octyl group and a methyl group attached to the aromatic ring. Its molecular formula is C15H24O and it has a molecular weight of approximately 224.36 g/mol. The compound exhibits hydrophobic properties due to the long alkyl chain, which influences its interaction with biological systems and environmental matrices.

Endocrine Disruption Studies

One of the primary applications of this compound is in endocrine disruption research. The compound has been identified as an endocrine disruptor, affecting hormonal systems in wildlife and potentially in humans. Studies have shown that it can mimic estrogen, leading to adverse reproductive effects in aquatic organisms such as fish and amphibians. For instance, research indicated that exposure to 4-tert-octylphenol resulted in altered reproductive behaviors and developmental issues in species like Xenopus laevis (African clawed frog) and Rana pipiens (Northern leopard frog) .

Toxicological Assessments

Toxicological studies have utilized this compound to assess its impacts on various biological systems. In vitro studies have demonstrated that the compound induces oxidative stress and alters cellular functions in mammalian cell lines, including liver cells (HepG2). The compound was found to increase catalase activity in a dose-dependent manner, suggesting its role in modulating antioxidant responses .

Table 1: Summary of Toxicological Effects of this compound

| Cell Type | Effect Observed | Concentration Range |

|---|---|---|

| HepG2 | Increased catalase activity | 25 - 100 µM |

| Caco-2 | Cell death and oxidative stress | Various concentrations |

| MRC5 | No significant difference observed | All tested concentrations |

Environmental Impact Studies

Research on the environmental impact of this compound has focused on its persistence and bioaccumulation potential in aquatic ecosystems. The compound has been detected in wastewater effluents and surface waters, raising concerns about its ecological effects. Studies have reported low observed effect concentrations (LOECs) for various aquatic organisms, indicating significant toxicity at low exposure levels .

Table 2: Environmental Toxicity Data for this compound

| Organism | LOEC (µg/L) | Observed Effects |

|---|---|---|

| Ambystoma barbouri (salamander) | 0.0021 | Developmental delays |

| Rana pipiens (frog) | 0.0021 | Reduced survival rates |

| Danio rerio (zebrafish) | 0.01 | Impaired swimming behavior |

Material Science Applications

In material science, this compound is utilized as an additive in polymer formulations, particularly in the production of phenolic resins. Its hydrophobic nature enhances the durability and water resistance of these materials, making them suitable for various industrial applications.

Case Study 1: Endocrine Disruption in Aquatic Species

A study conducted by Rohr et al. (2003) examined the effects of this compound on the reproductive success of Ambystoma barbouri. The results indicated that prolonged exposure led to significant developmental abnormalities in embryos, highlighting the compound's potential as an endocrine disruptor.

Case Study 2: Oxidative Stress Induction

In a study assessing oxidative stress responses, HepG2 cells treated with varying concentrations of this compound exhibited increased levels of reactive oxygen species (ROS). This study underscored the compound's ability to disrupt cellular homeostasis and induce toxicity through oxidative mechanisms .

特性

CAS番号 |

4979-46-8 |

|---|---|

分子式 |

C15H24O |

分子量 |

220.35 g/mol |

IUPAC名 |

4-methyl-2-(2,4,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C15H24O/c1-11-7-8-13(16)12(9-11)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3 |

InChIキー |

MWJFTXUNWYQEIU-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)O)C(C)(C)CC(C)(C)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。